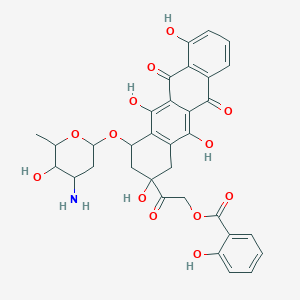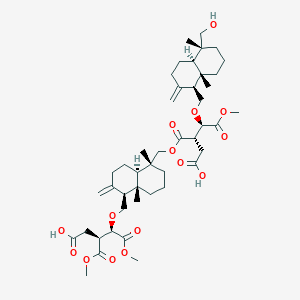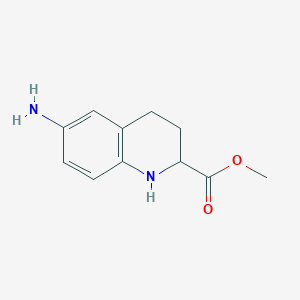
Methyl 6-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate, also known as MATQ, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. This molecule belongs to the class of quinoline derivatives, which have been shown to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.
作用机制
The mechanism of action of Methyl 6-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate is not yet fully understood. However, it has been suggested that the compound exerts its biological effects through the modulation of various signaling pathways and enzymes, including the inhibition of cyclooxygenase-2 (COX-2) and the activation of nuclear factor erythroid 2-related factor 2 (Nrf2).
生化和生理效应
Methyl 6-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, Methyl 6-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. Methyl 6-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate has also been shown to exhibit antitumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
实验室实验的优点和局限性
Methyl 6-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity and high yield. Additionally, Methyl 6-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate has been extensively studied for its biological activities, making it a well-characterized compound for further research. However, there are also some limitations to the use of Methyl 6-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate in lab experiments. For example, its mechanism of action is not yet fully understood, which may limit its potential therapeutic applications.
未来方向
There are several future directions for the research on Methyl 6-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate. One potential direction is to further investigate its mechanism of action and identify its molecular targets. This could lead to the development of more potent and selective derivatives of Methyl 6-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate for therapeutic applications. Additionally, future research could focus on the evaluation of Methyl 6-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate in animal models of various diseases, including cancer, Alzheimer's disease, and viral infections. Finally, the development of new synthetic methods for the preparation of Methyl 6-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate and its derivatives could facilitate their use in further research.
合成方法
Methyl 6-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate can be synthesized through a multi-step process that involves the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with aniline, followed by the reduction of the resulting product with sodium borohydride. The final step involves the esterification of the resulting amine with methyl chloroformate in the presence of a base. This method has been optimized to yield high purity and high yield of Methyl 6-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate.
科学研究应用
Methyl 6-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antitumor properties. Methyl 6-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. Additionally, Methyl 6-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate has been shown to have antiviral activity against herpes simplex virus type 1 and type 2.
属性
CAS 编号 |
112089-61-9 |
|---|---|
产品名称 |
Methyl 6-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate |
分子式 |
C11H14N2O2 |
分子量 |
206.24 g/mol |
IUPAC 名称 |
methyl 6-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate |
InChI |
InChI=1S/C11H14N2O2/c1-15-11(14)10-4-2-7-6-8(12)3-5-9(7)13-10/h3,5-6,10,13H,2,4,12H2,1H3 |
InChI 键 |
DVIQIZQUBJXHQZ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1CCC2=C(N1)C=CC(=C2)N |
规范 SMILES |
COC(=O)C1CCC2=C(N1)C=CC(=C2)N |
同义词 |
2-Quinolinecarboxylicacid,6-amino-1,2,3,4-tetrahydro-,methylester(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



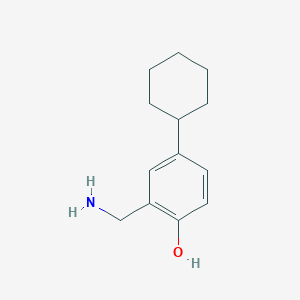
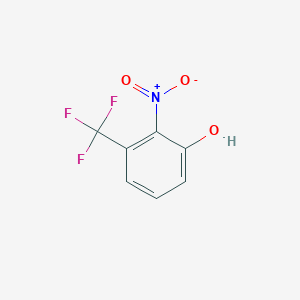

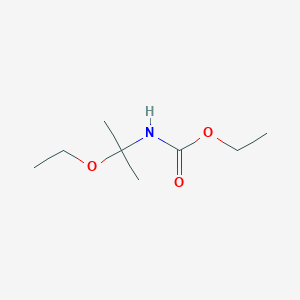
![1-(3-Chlorophenyl)-3-{5-[2-(Thieno[3,2-D]pyrimidin-4-Ylamino)ethyl]-1,3-Thiazol-2-Yl}urea](/img/structure/B45072.png)
![(7S,8S)-5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-7,8-dihydroxy-7-methyl-8H-isochromen-6-one](/img/structure/B45073.png)
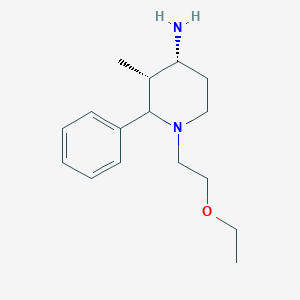
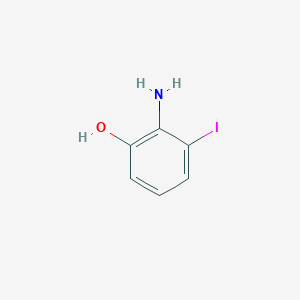
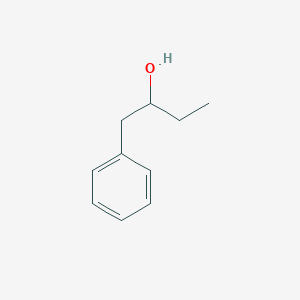
![Propanoic acid, 2-methyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothia](/img/structure/B45088.png)
![5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B45089.png)
![1-[1-(4-Methoxyphenyl)-2-(methylamino)ethyl]cyclohexanol Hydrochloride](/img/structure/B45096.png)
